molecular formula C11H13IO4 B427188 3,4-Diethoxy-5-iodobenzoic acid CAS No. 712294-47-8

3,4-Diethoxy-5-iodobenzoic acid

Cat. No.: B427188
CAS No.: 712294-47-8
M. Wt: 336.12g/mol
InChI Key: BHDWDOUDDPRZBW-UHFFFAOYSA-N
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Description

3,4-Diethoxy-5-iodobenzoic acid is an organic compound with the molecular formula C11H13IO4 and a molecular weight of 336.12 g/mol It is characterized by the presence of two ethoxy groups and an iodine atom attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diethoxy-5-iodobenzoic acid typically involves the iodination of 3,4-diethoxybenzoic acid. One common method includes the use of iodine and an oxidizing agent such as potassium iodate (KIO3) in an acidic medium. The reaction proceeds as follows:

    Starting Material: 3,4-Diethoxybenzoic acid.

    Reagents: Iodine (I2) and potassium iodate (KIO3).

    Conditions: Acidic medium, typically acetic acid.

The reaction mixture is stirred at room temperature until the iodination is complete, followed by purification through recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,4-Diethoxy-5-iodobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a catalyst.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of 3,4-diethoxy-5-iodobenzaldehyde or this compound.

    Reduction: Formation of 3,4-diethoxy-5-iodobenzyl alcohol.

Scientific Research Applications

3,4-Diethoxy-5-iodobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

    Medicine: Explored for its potential use in drug development, particularly in the design of iodine-containing pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Diethoxy-5-iodobenzoic acid involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s binding affinity and selectivity towards biological targets. The ethoxy groups can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The carboxylic acid group can form hydrogen bonds, contributing to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

    3,4-Diethoxybenzoic acid: Lacks the iodine atom, resulting in different reactivity and applications.

    3,5-Diiodobenzoic acid: Contains two iodine atoms, leading to distinct chemical properties and uses.

    4-Ethoxy-3-iodobenzoic acid: Has only one ethoxy group, affecting its solubility and reactivity.

Uniqueness

3,4-Diethoxy-5-iodobenzoic acid is unique due to the combination of two ethoxy groups and an iodine atom on the benzoic acid core. This unique structure imparts specific chemical properties, such as enhanced lipophilicity and the ability to participate in halogen bonding, making it valuable for various scientific applications .

Properties

IUPAC Name

3,4-diethoxy-5-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IO4/c1-3-15-9-6-7(11(13)14)5-8(12)10(9)16-4-2/h5-6H,3-4H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDWDOUDDPRZBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)O)I)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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